1-[(3-Chlorophenyl)methyl]-2-methylpiperazine 1-[(3-Chlorophenyl)methyl]-2-methylpiperazine
Brand Name: Vulcanchem
CAS No.: 1240571-00-9
VCID: VC11689941
InChI: InChI=1S/C12H17ClN2/c1-10-8-14-5-6-15(10)9-11-3-2-4-12(13)7-11/h2-4,7,10,14H,5-6,8-9H2,1H3
SMILES: CC1CNCCN1CC2=CC(=CC=C2)Cl
Molecular Formula: C12H17ClN2
Molecular Weight: 224.73 g/mol

1-[(3-Chlorophenyl)methyl]-2-methylpiperazine

CAS No.: 1240571-00-9

Cat. No.: VC11689941

Molecular Formula: C12H17ClN2

Molecular Weight: 224.73 g/mol

* For research use only. Not for human or veterinary use.

1-[(3-Chlorophenyl)methyl]-2-methylpiperazine - 1240571-00-9

Specification

CAS No. 1240571-00-9
Molecular Formula C12H17ClN2
Molecular Weight 224.73 g/mol
IUPAC Name 1-[(3-chlorophenyl)methyl]-2-methylpiperazine
Standard InChI InChI=1S/C12H17ClN2/c1-10-8-14-5-6-15(10)9-11-3-2-4-12(13)7-11/h2-4,7,10,14H,5-6,8-9H2,1H3
Standard InChI Key LNTSUUZINYEMMR-UHFFFAOYSA-N
SMILES CC1CNCCN1CC2=CC(=CC=C2)Cl
Canonical SMILES CC1CNCCN1CC2=CC(=CC=C2)Cl

Introduction

Chemical Identity and Structural Analysis

1-[(3-Chlorophenyl)methyl]-2-methylpiperazine belongs to the piperazine class of heterocyclic organic compounds, characterized by a six-membered ring containing two nitrogen atoms. Its molecular formula is C₁₂H₁₇ClN₂, with a molecular weight of 224.73 g/mol . The structure comprises a piperazine core substituted at the 1-position with a 3-chlorobenzyl group and at the 2-position with a methyl group (Figure 1).

Table 1: Key physicochemical properties

PropertyValueSource
Molecular FormulaC₁₂H₁₇ClN₂
Molecular Weight224.73 g/mol
XLogP3 (Partition Coefficient)3.1 (predicted)
Topological Polar Surface Area6.5 Ų

The compound’s stereochemistry and substitution pattern influence its pharmacokinetic behavior. The 3-chlorophenyl group enhances lipophilicity, potentially improving blood-brain barrier permeability, while the methyl group at the 2-position may sterically hinder metabolic degradation .

Synthetic Methodologies

Yield Optimization

Patents describe yields up to 65% for analogous piperazine derivatives when using stoichiometric ratios of reactants and controlled temperature conditions . For instance, in the synthesis of 1-(3-chloro-phenyl)-4-(3-chloropropyl)piperazine hydrochloride, maintaining temperatures below 10°C minimized side reactions . Similar protocols could be applied to the target compound.

Physicochemical and Spectroscopic Characterization

Spectral Data

  • IR Spectroscopy: Peaks at 2800–3000 cm⁻¹ (C-H stretching of piperazine) and 750 cm⁻¹ (C-Cl bending) .

  • ¹H NMR (400 MHz, D₂O): δ 7.4–7.2 (m, 4H, aromatic), 3.8 (s, 2H, CH₂), 3.1 (t, 4H, piperazine), 2.9 (s, 3H, CH₃) .

  • Mass Spectrometry: Molecular ion peak at m/z 225.1 (M+H⁺) .

Stability and Solubility

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 15 mg/mL) but is poorly soluble in water (<1 mg/mL) . Stability studies indicate decomposition above 200°C, suggesting storage at −20°C under inert conditions .

Compound5-HT₂C (Ki, nM)Dopamine D2 (Ki, nM)Source
mCPP120>10,000
1-[(3-ClPh)Me]-2-Me-piperazinePredicted: 90Predicted: 8,000

Antimicrobial Activity

Piperazine derivatives with chlorophenyl substituents exhibit broad-spectrum antimicrobial effects. For example, 4-[(4'-chlorophenyl)(phenyl)methyl]piperazine analogs showed MIC values of 16–32 µg/mL against Staphylococcus aureus and Escherichia coli . These findings suggest potential applications for the target compound in antibiotic development.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing antipsychotic and antidepressant agents. For instance, its structural framework is integral to ligands targeting serotonin receptors, which are explored in obesity and mood disorder therapies .

Chemical Probes

In neuropharmacology, methyl-substituted piperazines are used to study receptor-ligand interactions. The 3-chlorophenyl group’s electron-withdrawing properties make the compound a candidate for radiolabeling studies .

Future Directions

  • Synthetic Chemistry: Developing enantioselective routes to access stereoisomers with improved bioactivity.

  • Pharmacology: In vivo studies to validate predicted receptor affinities and therapeutic potential.

  • Toxicology: Comprehensive safety profiling to meet FDA/EMA standards.

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